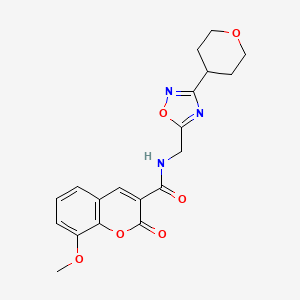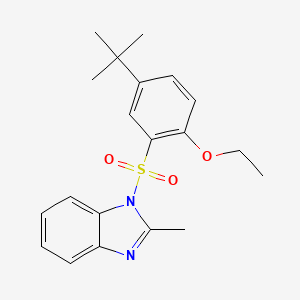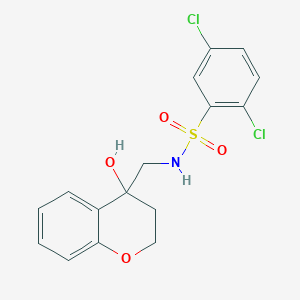
N-(4-(1H-ピラゾール-3-イル)フェニル)-4-オキソ-4-フェニルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
科学的研究の応用
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Research: Investigated for its interactions with various biological targets, including enzymes and receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Phenylbutanamide: The pyrazole derivative is then coupled with a phenylbutanamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced amides.
Substitution: Formation of halogenated or aminated derivatives.
作用機序
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways or inhibition of key enzymes.
類似化合物との比較
Similar Compounds
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide: shares similarities with other pyrazole derivatives such as:
Uniqueness
Structural Features: The presence of both a pyrazole ring and a phenylbutanamide moiety makes it unique.
Biological Activity: Its specific interactions with biological targets can differ from other pyrazole derivatives, providing unique therapeutic potentials.
特性
CAS番号 |
1207022-96-5 |
|---|---|
分子式 |
C19H17N3O2 |
分子量 |
319.364 |
IUPAC名 |
4-oxo-4-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H17N3O2/c23-18(15-4-2-1-3-5-15)10-11-19(24)21-16-8-6-14(7-9-16)17-12-13-20-22-17/h1-9,12-13H,10-11H2,(H,20,22)(H,21,24) |
InChIキー |
ODLBDHKHPMEBAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
溶解性 |
soluble |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)

![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)

![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2380364.png)
![(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2380365.png)
![4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2380366.png)

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)



![7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380375.png)
